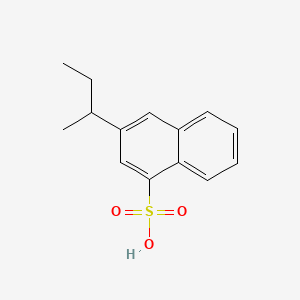

sec-Butylnaphthalenesulfonic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

143077-71-8 |

|---|---|

Molecular Formula |

C14H16O3S |

Molecular Weight |

264.34 g/mol |

IUPAC Name |

3-butan-2-ylnaphthalene-1-sulfonic acid |

InChI |

InChI=1S/C14H16O3S/c1-3-10(2)12-8-11-6-4-5-7-13(11)14(9-12)18(15,16)17/h4-10H,3H2,1-2H3,(H,15,16,17) |

InChI Key |

LNUMHIKQPHWQFR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CC2=CC=CC=C2C(=C1)S(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of sec-Butylnaphthalenesulfonic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of sec-butylnaphthalenesulfonic acid isomers. Due to the limited availability of direct experimental data for these specific isomers, this guide combines established principles of naphthalene chemistry with known methodologies for analogous compounds to offer a robust framework for their preparation and analysis.

Introduction

sec-Butylnaphthalenesulfonic acids are substituted aromatic sulfonic acids with potential applications as surfactants, emulsifiers, and intermediates in organic synthesis. The position of both the sec-butyl and the sulfonic acid groups on the naphthalene ring system leads to a variety of isomers, each with potentially unique physicochemical properties. Understanding and controlling the synthesis to favor specific isomers, along with robust analytical methods for their separation and characterization, is crucial for their effective application.

The synthesis of these compounds is primarily governed by the principles of electrophilic aromatic substitution, specifically the sulfonation of sec-butylnaphthalene. The distribution of the resulting isomers is highly dependent on the reaction conditions, which can be manipulated to favor either the kinetically or thermodynamically controlled products.

Synthesis of this compound Isomers

The synthesis of this compound isomers is typically achieved through the sulfonation of sec-butylnaphthalene. The following protocol is adapted from established methods for the sulfonation of naphthalene and alkylnaphthalenes.

General Experimental Protocol: Sulfonation of sec-Butylnaphthalene

Materials:

-

sec-Butylnaphthalene

-

Concentrated Sulfuric Acid (98%)

-

Fuming Sulfuric Acid (Oleum, e.g., 20% SO₃)

-

Sodium Hydroxide solution (e.g., 30%)

-

Sodium Chloride

-

Deionized Water

-

Ice

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add sec-butylnaphthalene.

-

Cool the flask in an ice bath.

-

Slowly add a pre-determined mixture of concentrated sulfuric acid and fuming sulfuric acid from the dropping funnel while maintaining the reaction temperature within a specific range (see Table 1). Vigorous stirring is essential to ensure proper mixing and heat dissipation.

-

After the addition is complete, continue stirring at the reaction temperature for a specified duration to allow the reaction to proceed to completion.

-

Upon completion, the reaction mixture is carefully quenched by pouring it onto crushed ice.

-

The crude this compound mixture is then neutralized with a sodium hydroxide solution to a pH of 7-8. The temperature should be controlled during neutralization to prevent excessive heating.

-

The sodium salt of the sulfonic acid can be precipitated from the aqueous solution by the addition of sodium chloride (salting out).

-

The precipitate is collected by filtration, washed with a saturated sodium chloride solution, and dried.

Table 1: Reaction Conditions for Controlling Isomer Distribution

| Parameter | Kinetic Control (Favors α-isomers) | Thermodynamic Control (Favors β-isomers) |

| Temperature | Low (e.g., 40-60°C) | High (e.g., 140-160°C) |

| Reaction Time | Shorter | Longer |

| Sulfonating Agent | Milder (e.g., concentrated H₂SO₄) | Harsher (e.g., oleum) |

Note: The sec-butyl group is an ortho-, para-director. Therefore, sulfonation is expected to occur on the same ring as the sec-butyl group or on the adjacent ring, leading to a complex mixture of isomers.

Reaction Pathway

The sulfonation of sec-butylnaphthalene proceeds via an electrophilic aromatic substitution mechanism. The electrophile, sulfur trioxide (SO₃) or its protonated form, attacks the electron-rich naphthalene ring. The position of attack is influenced by both electronic and steric factors of the sec-butyl group and the inherent reactivity of the α and β positions of the naphthalene ring.

Caption: Synthesis pathway for this compound isomers.

Separation of Isomers

The separation of the resulting isomers of this compound is a significant challenge due to their similar chemical structures and physical properties. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose.

HPLC Separation Protocol

A reversed-phase HPLC method using a C18 column is generally suitable for the separation of aromatic sulfonic acids. The addition of cyclodextrins to the mobile phase can significantly improve the separation of positional isomers.[1]

Instrumentation:

-

High-Performance Liquid Chromatograph

-

UV Detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

A gradient of acetonitrile and water, both containing an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) and a buffer (e.g., phosphate buffer) to maintain a constant pH.

-

Alternatively, an isocratic mobile phase containing a specific concentration of a cyclodextrin (e.g., β-cyclodextrin) can be employed.

General Procedure:

-

Prepare a stock solution of the isomer mixture in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter.

-

Inject the sample onto the HPLC system.

-

Monitor the elution of the isomers using a UV detector at a suitable wavelength (e.g., 254 nm).

-

Optimize the mobile phase composition and gradient to achieve baseline separation of the isomers.

Caption: Experimental workflow for HPLC separation of isomers.

Characterization of Isomers

The characterization of the separated this compound isomers is essential to confirm their identity and purity. A combination of spectroscopic techniques is typically employed.

Spectroscopic Characterization

Table 2: Spectroscopic Data for Characterization

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear in the range of 7.0-9.0 ppm. The coupling patterns will be indicative of the substitution pattern on the naphthalene rings. The sec-butyl group will show characteristic signals (a multiplet for the methine proton, and overlapping signals for the methyl and methylene groups). |

| ¹³C NMR | Aromatic carbons will resonate in the range of 120-140 ppm. The number of distinct signals will indicate the symmetry of the isomer. The carbons of the sec-butyl group will appear in the aliphatic region. |

| IR Spectroscopy | Characteristic peaks for the sulfonic acid group (S=O stretching around 1350 and 1170 cm⁻¹, O-H stretching around 3400-2400 cm⁻¹). Aromatic C-H stretching above 3000 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of this compound (C₁₄H₁₆O₃S, MW: 264.34 g/mol ) should be observed. Fragmentation patterns can provide further structural information. |

Note: The exact chemical shifts and fragmentation patterns will vary for each isomer.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of sulfonic acids by GC-MS is often challenging due to their low volatility and thermal instability. Derivatization to more volatile esters (e.g., methyl or butyl esters) is a common strategy.

Derivatization and GC-MS Protocol:

-

The isolated sulfonic acid isomer is converted to its corresponding sulfonyl chloride using a chlorinating agent (e.g., thionyl chloride).

-

The sulfonyl chloride is then reacted with an alcohol (e.g., methanol or butanol) to form the sulfonate ester.

-

The resulting ester is extracted and analyzed by GC-MS.

-

The mass spectrum will show the molecular ion of the ester and characteristic fragmentation patterns that can aid in structure elucidation.

Caption: Workflow for GC-MS analysis after derivatization.

Quantitative Data Summary

Due to the scarcity of published experimental data for individual this compound isomers, the following table provides a generalized summary of expected properties. Researchers should determine these values experimentally for their specific isomers.

Table 3: Predicted Physicochemical and Spectroscopic Properties

| Property | Predicted Value/Range | Notes |

| Molecular Formula | C₁₄H₁₆O₃S | - |

| Molecular Weight | 264.34 g/mol | - |

| Appearance | White to off-white solid | As sodium salt |

| Solubility | Soluble in water (as sodium salt) | - |

| ¹H NMR (ppm) | 7.0 - 9.0 (aromatic), 0.8 - 2.8 (aliphatic) | Varies with isomer |

| ¹³C NMR (ppm) | 120 - 140 (aromatic), 10 - 40 (aliphatic) | Varies with isomer |

| IR (cm⁻¹) | ~3400 (O-H), ~3050 (Ar C-H), ~1350, ~1170 (S=O) | - |

| MS (m/z) | 264 [M]⁺ or 263 [M-H]⁻ | - |

Conclusion

The synthesis and characterization of this compound isomers present a challenging yet rewarding area of research. By carefully controlling reaction conditions, it is possible to influence the isomer distribution. The combination of HPLC for separation and a suite of spectroscopic techniques for characterization provides a powerful toolkit for isolating and identifying these compounds. This guide offers a foundational framework to support researchers in their efforts to synthesize and analyze these potentially valuable molecules. Further experimental work is needed to fully elucidate the properties and synthetic pathways for each specific isomer.

References

Spectroscopic Analysis of sec-Butylnaphthalenesulfonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of sec-butylnaphthalenesulfonic acid. It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies and data for the characterization of this compound. This guide delves into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are invaluable for identifying the arrangement of protons and carbon atoms within the molecule.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic protons on the naphthalene ring and the aliphatic protons of the sec-butyl group. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonic acid group and the substitution pattern.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| Aromatic-H | 7.5 - 8.5 | Multiplet | - |

| CH (sec-butyl) | 3.0 - 3.2 | Sextet | ~7 |

| CH₂ (sec-butyl) | 1.5 - 1.7 | Multiplet | - |

| CH₃ (sec-butyl, terminal) | 0.9 - 1.0 | Triplet | ~7 |

| CH₃ (sec-butyl, adjacent to CH) | 1.2 - 1.4 | Doublet | ~7 |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insights into the carbon framework of this compound. The positions of the sulfonic acid and sec-butyl groups on the naphthalene ring will significantly influence the chemical shifts of the aromatic carbons.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-SO₃H | 140 - 145 |

| Aromatic C-sec-butyl | 145 - 150 |

| Aromatic CH | 120 - 135 |

| Quaternary Aromatic C | 130 - 140 |

| CH (sec-butyl) | 35 - 40 |

| CH₂ (sec-butyl) | 28 - 33 |

| CH₃ (sec-butyl, terminal) | 10 - 15 |

| CH₃ (sec-butyl, adjacent to CH) | 20 - 25 |

Experimental Protocol for NMR Analysis

A detailed workflow for the NMR analysis of this compound is outlined below.

Figure 1: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonic acid group, the aromatic naphthalene ring, and the aliphatic sec-butyl group.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| O-H (in SO₃H) | 3200 - 3600 (broad) | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 2960 | Stretching |

| S=O (in SO₃H) | 1150 - 1250 (strong) and 1030 - 1080 (strong) | Asymmetric and Symmetric Stretching |

| C=C (aromatic) | 1450 - 1600 | Stretching |

| S-O (in SO₃H) | 650 - 750 | Stretching |

| C-H (out-of-plane bending) | 700 - 900 | Bending |

Experimental Protocol for IR Analysis

The following diagram illustrates the workflow for obtaining an IR spectrum of this compound.

Figure 2: Experimental workflow for IR analysis using ATR.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectral Data

For this compound (C₁₄H₁₆O₃S), the predicted monoisotopic mass is approximately 264.0820 g/mol . The mass spectrum will show the molecular ion peak and various fragment ions.

| Ion | Predicted m/z | Possible Identity |

| [M+H]⁺ | 265.0898 | Protonated molecular ion |

| [M-H]⁻ | 263.0742 | Deprotonated molecular ion |

| [M-SO₃]⁺ | 184.1252 | Loss of sulfur trioxide |

| [C₁₀H₇]⁺ | 127.0548 | Naphthyl fragment |

| [C₄H₉]⁺ | 57.0704 | sec-butyl fragment |

Experimental Protocol for Mass Spectrometry Analysis

A typical workflow for the mass spectrometric analysis of this compound is presented below.

The Microbial Gauntlet: A Technical Guide to the Biodegradation of Alkylnaphthalenesulfonic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the microbial degradation pathways of alkylnaphthalenesulfonic acids (ANS), a class of anionic surfactants whose environmental fate is of significant interest. This document details the key bacterial players, the intricate biochemical routes of degradation, quantitative data on degradation efficacy, and the experimental protocols required to study these processes.

Introduction to Alkylnaphthalenesulfonic Acids (ANS)

Alkylnaphthalenesulfonic acids and their sodium salts (SANS) are anionic surfactants used extensively as detergents, emulsifiers, and dispersing agents in various industrial applications.[1][2] Their structure consists of a naphthalene ring, a sulfonic acid group, and one or more alkyl chains.[3] The very stability that makes them effective also poses an environmental challenge, as the naphthalene moiety is a polycyclic aromatic structure resistant to rapid breakdown.[2] However, numerous microbial species have evolved sophisticated enzymatic machinery to utilize these xenobiotic compounds as a source of carbon and, in some cases, sulfur.[4] The biodegradability of a specific ANS molecule is highly dependent on its chemical structure, particularly the length and degree of branching of the alkyl chain, with shorter, linear chains being more amenable to microbial attack.[2][5][6]

Key Microbial Players in ANS Degradation

A range of bacteria, primarily isolated from contaminated soils and sewage, have demonstrated the ability to degrade ANS and related sulfonated aromatic compounds. These microorganisms can utilize these complex molecules as a sole source of carbon or sulfur.[4] Prominent genera identified in the degradation of these compounds include:

-

Pseudomonas : Species from this genus are well-documented naphthalene degraders and are frequently implicated in the breakdown of naphthalene sulfonates.[1][7] They often initiate the attack via dioxygenase enzymes.[1]

-

Arthrobacter : This genus has been shown to utilize naphthalenesulfonates as a sole sulfur source.[4]

-

Comamonas : Strains of Comamonas have been isolated that effectively degrade naphthalene sulfonates.[2]

-

Burkholderia and Sphingomonas : These genera were found to be abundant in enrichment cultures degrading branched aromatic alkanoic acids, which share structural similarities with the alkyl chains of ANS.[5][6]

Biochemical Degradation Pathways

Microbial degradation of ANS is not a single, linear process but rather a multi-pronged enzymatic assault. The initial attack can occur on either the aromatic naphthalene ring or the aliphatic alkyl side chain.

Pathway 1: Desulfonation and Aromatic Ring Cleavage

The most extensively documented pathway begins with an attack on the sulfonated naphthalene ring. This process is initiated by a powerful multicomponent enzyme system, naphthalene dioxygenase.[1][8]

The sequence of reactions is as follows:

-

Initial Dioxygenation : Naphthalene dioxygenase incorporates both atoms of molecular oxygen (O₂) into the aromatic ring to which the sulfonate group is attached, forming an unstable cis-dihydrodiol.[1]

-

Spontaneous Desulfonation : The resulting dihydrodiol is unstable and spontaneously eliminates the sulfonate group as sulfite (SO₃²⁻) to form 1,2-dihydroxynaphthalene.[1]

-

Ring Cleavage : 1,2-dihydroxynaphthalene is a key intermediate in the classical naphthalene degradation pathway.[1] It undergoes further enzymatic reactions, typically leading to ring cleavage and funneling the resulting products into central metabolic pathways like the Krebs cycle.[9]

Pathway 2: Alkyl Chain Oxidation

Analogous to the well-studied degradation of linear alkylbenzene sulfonates (LAS), the alkyl side chain of ANS is susceptible to terminal oxidation followed by a stepwise shortening process.[3] This pathway is particularly relevant for ANS with longer alkyl chains.

-

ω-Oxidation : The degradation is initiated by an oxidation reaction at the terminal methyl group (the ω-carbon) of the alkyl chain, converting it into a primary alcohol. This is subsequently oxidized to an aldehyde and then to a carboxylic acid, forming a sulfophenyl carboxylate (SPC)-like intermediate.[3]

-

β-Oxidation : The resulting carboxylated alkyl chain is then shortened by two carbon units at a time through the β-oxidation spiral.[3][5][6] This process is repeated until the alkyl chain is fully degraded or until a branch point prevents further enzymatic action. Studies on model compounds have confirmed that increased branching on the alkyl chain inhibits the rate of biodegradation.[5][6]

Quantitative Degradation Data

The efficiency of ANS biodegradation varies significantly based on the microbial strain, the specific structure of the ANS congener, and environmental conditions. The following table summarizes key quantitative findings from various studies.

| Organism/System | Substrate | Concentration | Time | Degradation Rate / Extent | Reference |

| Aerobic aquatic environment | Sodium Alkyl Naphthalene Sulfonate (SANS) | Not specified | - | Half-life of ~15 days | [1] |

| Anaerobic sediment | Sodium Alkyl Naphthalene Sulfonate (SANS) | Not specified | - | Half-life >100 days | [1] |

| Arthrobacter sp. & Comamonas sp. | 2-Naphthalene Sulfonate | 100 mg/L | 33 hours | 100% degradation | [2] |

| Soil enrichment culture | (4′-n-butylphenyl)-4-butanoic acid (n-BPBA) | Not specified | 49 days | Complete metabolism | [6] |

| Pseudomonas psychrophila HA-4 | Sulfamethoxazole* | < 50 mg/L | 192 hours | 34.3% removal at 10°C | [10] |

*Note: Sulfamethoxazole is a sulfonamide, not an ANS, but provides relevant data on the biodegradation of a sulfonated aromatic compound by a specific strain.

Key Experimental Methodologies

Studying the microbial degradation of ANS requires a combination of microbiological, analytical, and biochemical techniques.

Isolation and Enrichment of ANS-Degrading Bacteria

The primary method for isolating potent ANS-degrading microorganisms is through selective enrichment.[7][11] This process favors the growth of microbes from an environmental inoculum that can utilize the target compound.

Protocol:

-

Prepare Mineral Salt Medium (MSM): A typical MSM contains essential minerals like KH₂PO₄, K₂HPO₄, NH₄NO₃, MgSO₄, CaCl₂, and FeSO₄ in deionized water.[12]

-

Inoculation: Add 1-5 g of the environmental sample (e.g., soil, sediment, or activated sludge) to a flask containing sterile MSM supplemented with the target ANS (e.g., 50-200 mg/L) as the sole carbon source.[7][12]

-

Enrichment: Incubate the flask under appropriate conditions (e.g., 30°C, 150 rpm) for 5-7 days.[7][11]

-

Subculturing: Transfer a small aliquot (e.g., 1-5 mL) of the culture to a fresh flask of the same medium and incubate again. Repeat this process 2-3 times to select for the most efficient degraders.[11]

-

Isolation: Spread dilutions of the final enrichment culture onto solid MSM agar plates containing the ANS.[11]

-

Purification: Select distinct colonies and streak them onto fresh plates to obtain pure cultures.[11]

-

Identification: Identify the pure isolates through biochemical tests and, more definitively, by sequencing the 16S rRNA gene.[10]

Quantification of ANS and Metabolites by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for monitoring the disappearance of the parent ANS compound and the appearance of metabolites over time.[13][14]

Protocol:

-

Sample Preparation: Collect aqueous samples from the biodegradation culture at various time points. Centrifuge to remove bacterial cells. The supernatant can often be directly analyzed or may require a pre-concentration step using Solid-Phase Extraction (SPE) for trace-level analysis.[14][15]

-

Chromatographic System:

-

Column: A reversed-phase C18 column is typically used for separation.[13][16]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., water with a phase modifier like ammonium perchlorate) and an organic solvent like acetonitrile is common.[13]

-

Injection Volume: 25 µL is a typical injection volume.[16]

-

-

Detection:

-

Diode Array Detector (DAD): Useful for detecting aromatic compounds by scanning a range of UV-Vis wavelengths.[15]

-

Fluorescence Detector (FLD): The naphthalene moiety is naturally fluorescent, making FLD a highly sensitive and selective detection method.[14][16] Multiple excitation and emission wavelengths can be set to optimize detection for the parent compound and its hydroxylated metabolites.[16]

-

-

Quantification: The concentration of the compounds is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from known concentrations of analytical standards.[13]

Naphthalene Dioxygenase Activity Assay

To confirm the involvement of the key initiating enzyme, a specific activity assay can be performed on cell-free extracts of the isolated bacteria.

Protocol:

-

Preparation of Cell-Free Extract: Grow the bacterial isolate in a medium induced with naphthalene or ANS. Harvest the cells, wash them, and lyse them using methods like sonication or a French press to release the intracellular contents. Centrifuge at high speed to obtain a clear cell-free extract.[17]

-

Assay Mixture: The assay can be performed by monitoring substrate depletion or product formation. A common method measures oxygen consumption using a Clark-type oxygen electrode.[18]

-

Initiation and Measurement: The reaction is initiated by injecting a small amount of the substrate (naphthalene or ANS). The rate of oxygen depletion is measured and is directly proportional to the naphthalene dioxygenase activity.[17][18]

-

Unit Definition: One unit of enzyme activity can be defined as the amount of protein required to consume 1 nmol of oxygen or convert 1 nmol of naphthalene per minute under the specified conditions.[17]

Conclusion

The microbial degradation of alkylnaphthalenesulfonic acids is a complex process involving specialized enzymatic pathways. The primary routes of catabolism involve either an initial dioxygenase-mediated desulfonation and cleavage of the aromatic rings or a terminal oxidation and subsequent β-oxidation of the alkyl side chain. The efficiency of these processes is highly dependent on the microbial species and the specific chemical structure of the ANS congener. The methodologies outlined in this guide provide a robust framework for researchers to isolate novel degrading strains, elucidate metabolic pathways, and quantify the kinetics of biodegradation, contributing to the development of effective bioremediation strategies for these persistent environmental compounds.

References

- 1. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium Alkyl Naphthalene Sulfonate Biodegradability – GREEN AGROCHEM [greenagrochem.com]

- 3. journal.hibiscuspublisher.com [journal.hibiscuspublisher.com]

- 4. d-nb.info [d-nb.info]

- 5. Microbial biodegradation of aromatic alkanoic naphthenic acids is affected by the degree of alkyl side chain branching - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microbial biodegradation of aromatic alkanoic naphthenic acids is affected by the degree of alkyl side chain branching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. Biodegradation and metabolic pathway of sulfamethoxazole by Pseudomonas psychrophila HA-4, a newly isolated cold-adapted sulfamethoxazole-degrading bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. Isolation and Identification of Endosulfan-Degrading Bacteria and Evaluation of Their Bioremediation in Kor River, Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 14. researchgate.net [researchgate.net]

- 15. edepot.wur.nl [edepot.wur.nl]

- 16. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. academic.oup.com [academic.oup.com]

A Technical Guide to the Photocatalytic Degradation of sec-Butylnaphthalenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photocatalytic degradation of sec-butylnaphthalenesulfonic acid, a compound of interest due to its structural similarity to linear alkylbenzene sulfonates, a major class of surfactants. While specific research on the photocatalytic degradation of this compound is limited, this document extrapolates from extensive research on related compounds, such as naphthalene, naphthalenesulfonic acids, and other surfactants, to provide a robust framework for its study. This guide covers the core principles, detailed experimental protocols, and expected degradation pathways.

Principles of Photocatalytic Degradation

Photocatalytic degradation is an advanced oxidation process (AOP) that utilizes a semiconductor photocatalyst, typically titanium dioxide (TiO₂) or zinc oxide (ZnO), to generate highly reactive oxygen species (ROS) upon irradiation with light of suitable wavelength. These ROS, primarily hydroxyl radicals (•OH), are powerful, non-selective oxidizing agents that can lead to the complete mineralization of persistent organic pollutants into carbon dioxide, water, and inorganic acids.

The general mechanism on a semiconductor photocatalyst like TiO₂ can be summarized as follows:

-

Photoexcitation: When the photocatalyst is irradiated with photons of energy equal to or greater than its band gap, an electron (e⁻) is promoted from the valence band to the conduction band, leaving a positive hole (h⁺) in the valence band.

TiO₂ + hν → e⁻ + h⁺

-

Generation of Reactive Oxygen Species: The photogenerated holes and electrons react with water and dissolved oxygen to produce ROS.

h⁺ + H₂O → •OH + H⁺

e⁻ + O₂ → •O₂⁻ (superoxide radical anion)

•O₂⁻ + H⁺ → HO₂• (hydroperoxyl radical)

-

Oxidation of Organic Pollutants: The highly reactive hydroxyl radicals attack the organic substrate (this compound), leading to its degradation through a series of oxidation reactions.

The efficiency of this process is influenced by several factors, including the type and concentration of the photocatalyst, the initial concentration of the pollutant, the pH of the solution, and the intensity of the light source.

Quantitative Data on Photocatalytic Degradation of Related Compounds

Table 1: Photocatalytic Degradation of Naphthalene using ZnO Nanoparticles

| Initial Concentration (mg/L) | Catalyst Dose (mg/L) | Light Intensity (mW/cm²) | pH | Irradiation Time (min) | Degradation Efficiency (%) | Rate Constant, k (min⁻¹) | Reference |

| 21.53 | 222.22 | 2 | 12 | 395 | 43.68 | 0.00175 | |

| 21.53 | 444.44 | 2 | 12 | 395 | 42.28 | 0.00155 | |

| 21.53 | 666.67 | 2 | 12 | 395 | 25.25 | 0.00075 | |

| 50 | 800 | Not Specified | 7 | 60 | >90 (inferred) | Not Specified | [1] |

Note: The degradation efficiency of naphthalene was found to be influenced by the catalyst dose, with an optimal dose observed around 0.8 g/L in one study[1]. Higher doses can lead to increased turbidity, which blocks UV light penetration.

Table 2: Photocatalytic Degradation of Naphthalene using TiO₂-based Photocatalysts

| Photocatalyst | Initial Concentration (ppm) | pH | Irradiation Time (min) | Degradation Efficiency (%) | Reference |

| N, S-doped TiO₂ | 5 | 5 | 90 | 79.33 | [2] |

| N, S-doped TiO₂ | 10 | 5 | 240 | >80 (inferred) | [2] |

| N, S-doped TiO₂/Silica Sulfuric Acid | 25 | 5 | 50 | 92.12 | [3] |

Note: Doping TiO₂ with non-metals like nitrogen and sulfur can enhance its photocatalytic activity under visible light[2][3].

Experimental Protocols

The following sections describe detailed methodologies for key experiments in the study of the photocatalytic degradation of this compound. These protocols are based on established methods for similar aromatic pollutants[1][2][3].

Synthesis of Photocatalyst

3.1.1 Zinc Oxide (ZnO) Nanoparticles (Low-Temperature Method)

-

Prepare a solution of zinc chloride (ZnCl₂) in deionized water.

-

Slowly add a solution of sodium hydroxide (NaOH) dropwise while stirring vigorously.

-

Continue stirring for a specified period (e.g., 2 hours) to allow for the formation of a white precipitate of zinc hydroxide (Zn(OH)₂).

-

Filter the precipitate and wash it repeatedly with deionized water and then with ethanol to remove any remaining ions.

-

Dry the precipitate in an oven at a low temperature (e.g., 60-80°C) to obtain ZnO nanoparticles.

-

For enhanced crystallinity, the dried powder can be calcined at a higher temperature (e.g., 900°C for 3 hours).

3.1.2 Nitrogen and Sulfur-doped Titanium Dioxide (N, S-TiO₂) (Sol-Gel Method)

-

Prepare a solution by mixing tetrabutyl orthotitanate (TBOT), ethanol, and acetyl acetone. Stir for 30 minutes to obtain a clear yellow solution.

-

Add deionized water to the solution and stir for an additional 10 minutes.

-

Adjust the pH of the solution to approximately 1.8 using concentrated hydrochloric acid.

-

Thiourea can be used as a source for both nitrogen and sulfur doping. Add an appropriate amount of thiourea to the solution.

-

The resulting sol is typically aged and then dried to form a gel, which is subsequently calcined to produce the N, S-doped TiO₂ nanoparticles[2].

Photocatalytic Degradation Experiment

-

Prepare a stock solution of this compound in deionized water.

-

In a photoreactor, add a specific volume of the stock solution and dilute with deionized water to achieve the desired initial concentration.

-

Add the photocatalyst (e.g., ZnO or TiO₂) to the solution to achieve the desired catalyst loading (e.g., 0.1 to 1.0 g/L).

-

Adjust the pH of the suspension to the desired value using dilute NaOH or HCl.

-

Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the substrate and the photocatalyst surface.

-

Turn on the light source (e.g., a UV lamp or a solar simulator) to initiate the photocatalytic reaction.

-

At regular time intervals, withdraw aliquots of the suspension.

-

Immediately filter the aliquots through a syringe filter (e.g., 0.22 µm) to remove the photocatalyst particles and quench the reaction.

-

Analyze the filtrate for the remaining concentration of this compound and the formation of any intermediates.

Analytical Methods

The concentration of this compound can be monitored using High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Column: A C18 column is typically suitable for the separation of aromatic compounds.

-

Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., TMDAP formate at pH 4.0) is often used[4]. The gradient and composition will need to be optimized.

-

Detection: UV detection at a wavelength corresponding to the maximum absorbance of the naphthalene ring system (e.g., around 270 nm)[4].

-

Quantification: The concentration is determined by comparing the peak area of the analyte to a calibration curve prepared from standard solutions of known concentrations.

For the identification of degradation byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique. Samples may require derivatization to increase the volatility of the sulfonic acid group or its degradation products.

Visualizations: Pathways and Workflows

Proposed Photocatalytic Degradation Pathway

The degradation of this compound is expected to proceed through a series of hydroxylation and oxidation steps, leading to the opening of the aromatic rings and eventual mineralization. The initial attack by hydroxyl radicals is likely to occur on the naphthalene rings and the sec-butyl group.

Caption: Proposed degradation pathway for this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a photocatalytic degradation experiment.

References

An In-depth Technical Guide on the Thermal Stability of Naphthalenesulfonic Acids and Their Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of naphthalenesulfonic acids and related compounds. Due to a lack of specific publicly available data on sec-butylnaphthalenesulfonic acid, this document focuses on the thermal properties of closely related naphthalene sulfonic acid (NSA) and naphthalene disulfonic acid (NDS) isomers. The principles and experimental methodologies described herein are directly applicable to the study of this compound.

Introduction to the Thermal Stability of Naphthalenesulfonic Acids

Naphthalenesulfonic acids are a class of organic compounds widely used as intermediates in the synthesis of dyes, surfactants, and as dispersing agents.[1] Their thermal stability is a critical parameter for applications in high-temperature environments, such as in geothermal tracing and industrial chemical processes.[2][3] The stability of these compounds is influenced by factors such as temperature, pH, and the presence of dissolved salts.[2] Understanding the thermal decomposition pathways and kinetics is essential for ensuring their effective and safe use.

Thermal Stability Data of Naphthalenesulfonic Acid Isomers

The thermal stability of various naphthalenesulfonic acid isomers has been investigated under geothermal conditions. The data indicates that stability is highly dependent on the isomer structure and the surrounding chemical environment.

Table 1: Thermal Stability of Naphthalene Sulfonic and Disulfonic Acid Isomers

| Compound | Onset of Degradation (°C) | Relative Stability Ranking | Notes |

| 1,5-Naphthalene Disulfonate (1,5-NDS) | ≥ 200 (transformation to 1-NSA) | Least Stable | Readily transforms to 1-naphthalene sulfonate.[2] |

| 1,6-Naphthalene Disulfonate (1,6-NDS) | ~330 | [3] | |

| 2,6-Naphthalene Disulfonate (2,6-NDS) | ~340 | [2][3] | |

| 2,7-Naphthalene Disulfonate (2,7-NDS) | ~340 | [2][3] | |

| 2-Naphthalene Sulfonate (2-NSA) | ≥ 300 (disappearance) | Most Stable | Persists to about 380°C.[2][3] |

Note: The stability data is derived from studies under specific geothermal conditions and may vary with different experimental setups.

At temperatures exceeding 300°C, the thermal decomposition of naphthalenesulfonate isomers leads to the formation of naphthalene, 1-naphthol, and 2-naphthol.[2] The presence of dissolved salts has been observed to slow down the rate of decomposition.[2]

Experimental Protocols for Assessing Thermal Stability

The evaluation of thermal stability for compounds like this compound typically involves techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

3.1. Thermogravimetric Analysis (TGA)

TGA is a standard method for determining the thermal stability of materials by measuring the change in mass as a function of temperature in a controlled atmosphere.

Experimental Workflow for TGA:

Caption: A generalized workflow for Thermogravimetric Analysis (TGA).

Methodology:

-

A small sample of the substance (typically 1-10 mg) is placed in a tared TGA crucible.

-

The crucible is placed on a sensitive microbalance within the TGA instrument.

-

The sample is heated according to a predefined temperature program (e.g., a linear ramp of 10°C/min) in a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative studies).

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, temperatures of maximum mass loss, and the percentage of residual mass.

3.2. Evolved Gas Analysis (EGA)

To identify the decomposition products, the TGA instrument can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This allows for the analysis of gases evolved during the thermal degradation process.

Synthesis of Naphthalenesulfonic Acids

The synthesis of naphthalenesulfonic acids is typically achieved through the sulfonation of naphthalene using concentrated sulfuric acid. The reaction conditions, particularly temperature, can influence the isomeric distribution of the products. For instance, the formation of α-naphthalenesulfonic acid is favored at lower temperatures (below 120°C).[1]

Logical Relationship in Naphthalene Sulfonation:

Caption: Key factors influencing the sulfonation of naphthalene.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Item - The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]

- 3. [PDF] Temperature Stability of Naphthalene Sulfonic and Naphthalene Disulfonic Acids at Geothermal Conditions | Semantic Scholar [semanticscholar.org]

Toxicological Assessment of sec-Butylnaphthalenesulfonic Acid: An In-Depth Technical Guide

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for professional safety and toxicological evaluation.

Executive Summary

This technical guide provides a comprehensive toxicological assessment of sec-butylnaphthalenesulfonic acid. Due to the limited availability of direct toxicological data for this specific compound, this assessment primarily relies on a read-across approach from structurally similar and well-studied analogues, namely sodium naphthalenesulfonate (SNS) and sodium polynaphthalenesulfonate (SPNS). The data presented herein is compiled from publicly available literature and databases. The overall toxicological profile suggests that this compound is likely to have a low order of acute toxicity, be a mild to moderate skin and eye irritant, and is unlikely to be mutagenic. The potential for effects from repeated exposure appears to be low, with the primary target organs for a related polymer being the kidneys, as evidenced by changes in urinary parameters in animal studies.

Introduction to this compound

This compound is an aromatic sulfonic acid. Its chemical structure consists of a naphthalene ring system substituted with both a sulfonic acid group and a sec-butyl group. This amphiphilic nature imparts surfactant-like properties, suggesting its potential use in various industrial and commercial applications, including as an emulsifier, dispersant, or wetting agent. A thorough understanding of its toxicological profile is essential for safe handling and for assessing its potential environmental and human health impacts.

Read-Across Justification

A read-across approach is a scientific method for predicting the toxicological properties of a substance by using data from one or more structurally and/or mechanistically similar chemicals. This approach is utilized here due to the scarcity of specific toxicological studies on this compound.

Analogue Selection: Sodium naphthalenesulfonate (SNS) and its polymer, sodium polynaphthalenesulfonate (SPNS), have been chosen as the primary analogue substances.

Justification:

-

Structural Similarity: The core structure of this compound is the naphthalenesulfonic acid moiety, which is identical to the analogue, SNS. The primary difference is the presence of a sec-butyl group on the naphthalene ring.

-

Physicochemical Properties: The sulfonic acid group in both the target and analogue substances will be largely ionized at physiological pH, governing their water solubility and environmental partitioning.

-

Toxicokinetic and Toxicodynamic Considerations: The toxicological effects of naphthalenesulfonic acid derivatives are primarily driven by the sulfonated naphthalene moiety. The addition of a short alkyl chain like a sec-butyl group is expected to increase the lipophilicity of the molecule, which may influence its absorption and distribution. However, it is not anticipated to fundamentally alter the metabolic pathways or the primary target organs of toxicity compared to the parent naphthalenesulfonate. The sec-butyl group itself is generally considered to be of low toxicity.

The following diagram illustrates the read-across workflow employed in this assessment.

Environmental Fate of sec-Butylnaphthalenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current understanding of the environmental fate of sec-butylnaphthalenesulfonic acid. Based on available data, primarily from regulatory assessments of the broader group of Naphthalene Sulfonic Acids (NSAs), this compound and its salts are considered to be of low concern to both the environment and human health at current exposure levels.[1][2] This assessment is supported by evidence suggesting these substances are unlikely to cause ecological harm. While specific quantitative data for this compound is limited, this guide synthesizes available information on its expected environmental distribution, persistence, bioaccumulation potential, and ecotoxicity, drawing on data from close structural analogs where necessary.

Introduction

This compound is a member of the alkylnaphthalenesulfonic acid family, which is utilized in various industrial applications, including as surfactants, wetting agents, and dispersing agents.[3] Understanding the environmental fate of this compound is crucial for assessing its potential ecological impact and for ensuring its safe use and disposal. This guide details the expected behavior of this compound in the environment, including its partitioning, degradation pathways, and potential for bioaccumulation and toxicity.

Environmental Distribution

Due to their intended uses and physicochemical properties, NSAs are primarily released into the environment through industrial wastewater.[1] As this compound is a sulfonic acid, it is expected to be completely ionized in the environment, resulting in low vapor pressure and a high affinity for water over air.[1] Consequently, the primary environmental compartments of concern are surface water and, subsequently, sediment and soil through wastewater effluent and biosolids application.[1][2]

Environmental Fate and Persistence

The environmental persistence of a chemical is determined by its susceptibility to biotic and abiotic degradation processes.

Biodegradation

The general sentiment from regulatory bodies is that while some NSAs may be persistent, they are unlikely to be causing ecological harm at current levels.[1][2]

Abiotic Degradation

Photodegradation: Information on the direct photodegradation of this compound is limited. However, studies on other naphthalene sulfonic compounds suggest that they can undergo photodegradation, a process that can be enhanced by the presence of photosensitizers.[8][9]

Hydrolysis: The carbon-sulfur bond in aromatic sulfonic acids is generally stable to hydrolysis under typical environmental conditions (neutral pH).[10][11] Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.

Bioaccumulation

The potential for a substance to bioaccumulate is often inferred from its octanol-water partition coefficient (log Kow). While specific experimental data for this compound is scarce, the ionized nature of the sulfonate group suggests a lower potential for bioaccumulation compared to its non-sulfonated parent compound. However, some NSAs are considered to have the potential to be bioaccumulative.[1]

Ecotoxicity

Based on a screening assessment by the Canadian government, naphthalenesulfonic acid, butyl-, sodium salt was identified as being of low concern to the environment.[1][2] The broader group of NSAs has undergone more extensive toxicological evaluation, with some members showing moderate to high hazard to aquatic and sediment organisms.[12]

Aquatic Toxicity

While specific data for this compound is not available, information on related compounds can provide an indication of potential aquatic toxicity. For example, some low solubility NSAs have been found to have a high hazard to aquatic organisms.[12]

Sediment and Soil Toxicity

Studies on other NSAs have shown moderate toxicity to sediment and soil organisms.[12] For instance, the 28-day EC50s for juvenile production in the benthic invertebrate Tubifex tubifex for various dinonylnaphthalene sulfonates in sediment ranged from 218.9 to 361.6 µg/g dry weight.[13]

Table 1: Summary of Environmental Fate and Ecotoxicity Data for Naphthalene Sulfonic Acids (NSAs) and Analogs

| Parameter | Value/Information | Source(s) |

| Persistence | ||

| Biodegradation | Some NSAs may be persistent. Half-lives for mineralization of LAS in soil are 18-26 days. | [7] |

| Photodegradation | Possible, can be enhanced by photosensitizers. | [9] |

| Hydrolysis | Not expected to be a significant pathway. | [10][11] |

| Bioaccumulation | ||

| Potential | Some NSAs may be bioaccumulative. | [1] |

| Ecotoxicity | ||

| Overall Assessment | "naphthalenesulfonic acid, butyl-, sodium salt" identified as low concern. | [1][2] |

| Aquatic Organisms | Low solubility NSAs may have high hazard; high solubility NSAs may have moderate hazard. | [12] |

| Sediment Organisms | Moderate hazard. 28-d EC50 for T. tubifex (dinonylnaphthalene sulfonates): 218.9 - 361.6 µg/g dw. | [12][13] |

| Soil Organisms | Moderate hazard. | [12] |

Experimental Protocols

Detailed experimental protocols for assessing the environmental fate of this compound would likely follow standardized OECD guidelines.

Biodegradation Testing

A ready biodegradability test, such as the OECD 301F (Manometric Respirometry Test), could be employed.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant.

-

Test Substance Concentration: Typically 10-20 mg/L as the sole source of organic carbon.

-

Test Duration: 28 days.

-

Measurement: Oxygen consumption is measured over time and compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation.

Aquatic Toxicity Testing

An acute immobilization test with Daphnia magna (OECD 202) is a standard method.

-

Test Organism: Daphnia magna, neonates (<24 hours old).

-

Test Substance Concentrations: A range of concentrations of this compound.

-

Test Duration: 48 hours.

-

Endpoint: Immobilization of the daphnids. The EC50 (the concentration causing immobilization in 50% of the organisms) is determined.

Visualizations

Caption: Environmental release and fate pathways of this compound.

References

- 1. Draft screening assessment - Naphthalene Sulfonic Acids and Salts (NSAs) Group - Canada.ca [canada.ca]

- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 3. Butylnaphtalenesulfonic Acid Sodium Salt | 25638-17-9 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. research.wur.nl [research.wur.nl]

- 6. Degradation kinetics of 4-amino naphthalene-1-sulfonic acid by a biofilm-forming bacterial consortium under carbon and nitrogen limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biodegradation kinetics of linear alkylbenzene sulfonate in sludge-amended agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iris.unito.it [iris.unito.it]

- 9. researchgate.net [researchgate.net]

- 10. WO1991007383A1 - Process for the hydrolysis of alpha-naphthalene sulphonic acid in a naphthalene-sulphonating mixture - Google Patents [patents.google.com]

- 11. DE3937748A1 - METHOD FOR THE HYDROLYSIS OF (ALPHA) -NAPHTALINE SULPHONIC ACID IN A NAHPTALIN-SULPHONING MIXTURE - Google Patents [patents.google.com]

- 12. Naphthalene Sulfonic Acids and Salts (NSAs) Group - information sheet - Canada.ca [canada.ca]

- 13. The influence of organic carbon on the toxicity of sediment-associated dinonylnaphthalene sulfonic acids to the benthic invertebrates Tubifex tubifex and Hyalella azteca - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Sec-butylnaphthalenesulfonic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of sec-butylnaphthalenesulfonic acid in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on the theoretical principles governing its solubility, qualitative expectations, and detailed experimental protocols for determining its solubility. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to assess the solubility of this compound and similar compounds in their own laboratory settings.

Introduction

This compound is an aromatic sulfonic acid with potential applications in various fields, including as a catalyst, surfactant, and intermediate in chemical synthesis. Understanding its solubility in organic solvents is crucial for its effective use in these applications, particularly in reaction chemistry, formulation development, and purification processes. This guide addresses the structural features of this compound that influence its solubility and provides a framework for its experimental determination.

Theoretical Solubility Characteristics

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] this compound possesses both a large, nonpolar aromatic naphthalene ring substituted with a nonpolar sec-butyl group, and a highly polar sulfonic acid group (-SO₃H). This amphiphilic nature suggests a complex solubility profile.

-

Polar Protic Solvents (e.g., Alcohols): These solvents can engage in hydrogen bonding with the sulfonic acid group, promoting solubility. However, the nonpolar naphthalene and butyl groups may limit solubility, especially in lower-chain alcohols.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can interact with the polar sulfonic acid group through dipole-dipole interactions. Their ability to solvate the nonpolar portion of the molecule will influence the overall solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar part of the molecule would favor solubility in nonpolar solvents, but the highly polar sulfonic acid group will strongly disfavor it, likely leading to very low solubility.

Quantitative Solubility Data

| Solvent System (Sulfuric Acid in Water, wt%) | Temperature (K) | Solubility of 2-Naphthalenesulfonic Acid Monohydrate ( g/100g of solvent) |

| 0 (Pure Water) | 298.15 | ~15 |

| 20 | 298.15 | ~5 |

| 40 | 298.15 | ~2 |

| 60 | 298.15 | ~1 |

| 70 | 298.15 | <1 (Lowest Solubility) |

Note: This data is for a related compound and serves for illustrative purposes only. Experimental determination is necessary for this compound.

Experimental Protocol for Determining Thermodynamic Solubility

The following is a detailed methodology for the experimental determination of the thermodynamic (equilibrium) solubility of this compound in an organic solvent using the widely accepted shake-flask method.[4]

4.1. Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[4]

-

Add a known volume or mass of the organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Preliminary studies may be needed to determine the time to reach equilibrium.[4]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the thermostat for a period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial to remove all undissolved solids. The filter should be pre-warmed to the experimental temperature if there is a risk of precipitation upon cooling.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a solid foundation for researchers to approach this challenge. By understanding the underlying chemical principles and employing the detailed experimental protocol provided, scientists and drug development professionals can confidently determine the solubility of this compound in solvents relevant to their work. This will enable better-informed decisions in process development, formulation, and chemical synthesis.

References

Probing the Aggregation Behavior of sec-Butylnaphthalenesulfonic Acid: A Technical Guide to Critical Micelle Concentration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical micelle concentration (CMC) of sec-butylnaphthalenesulfonic acid and its isomers. Due to the limited availability of direct CMC data for the sec-butyl isomer, this document presents data for closely related n-alkylnaphthalenesulfonates to offer a comparative framework. Furthermore, it details the predominant experimental methodologies for CMC determination, equipping researchers with the necessary protocols to ascertain this crucial parameter for surfactants of interest.

Understanding Critical Micelle Concentration (CMC)

The critical micelle concentration is a fundamental property of a surfactant, defined as the concentration at which surfactant molecules, or monomers, in a solution begin to aggregate and form micelles.[1] Below the CMC, surfactant molecules exist predominantly as individual monomers. As the concentration increases to the CMC, there is a distinct change in various physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic probes. This transition point is a critical parameter in numerous applications, including drug delivery, detergency, and materials science.

Quantitative Data on Alkylnaphthalenesulfonate CMC

The table below summarizes the CMC values for a series of sodium 1-(n-alkyl)naphthalene-4-sulfonates, which can serve as a reference for estimating the CMC of this compound.

| Surfactant | Effective Carbon Number (n_eff) | Critical Micelle Concentration (CMC) [mM] |

| Sodium 1-(n-butyl)naphthalene-4-sulfonate | 4 | Data not specified in the source |

| Sodium 1-(n-hexyl)naphthalene-4-sulfonate | 6 | Data not specified in the source |

| Sodium 1-(n-octyl)naphthalene-4-sulfonate | 8 | Data not specified in the source |

Note: The referenced study investigated the relationship between chain length and CMC but did not provide a simple table of the exact CMC values for each homolog.[2] However, it established a linear relationship, which is a key finding for researchers in this field.

Experimental Protocols for CMC Determination

The determination of the CMC is pivotal for characterizing any surfactant. Three widely employed and reliable methods are detailed below.

Surface Tension Measurement

This classical method relies on the principle that as surfactant concentration increases, the surface tension of the solution decreases until the CMC is reached, after which it remains relatively constant.[3]

Methodology:

-

Solution Preparation: Prepare a stock solution of the surfactant in deionized water. Create a series of dilutions with varying concentrations, ensuring the range brackets the expected CMC.

-

Instrumentation: Utilize a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.

-

Measurement: Measure the surface tension of each solution, starting from the lowest concentration. Ensure temperature control throughout the experiment.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear portions of the resulting curve.[3][4]

Conductivity Measurement

This method is particularly suitable for ionic surfactants like this compound. The principle is based on the change in the molar conductivity of the solution with increasing surfactant concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity lessens because the newly formed micelles have a lower mobility than the individual ions.[4][5]

Methodology:

-

Solution Preparation: Prepare a series of surfactant solutions of known concentrations in deionized water.

-

Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

-

Measurement: Measure the specific conductivity of each solution.

-

Data Analysis: Plot the specific conductivity against the surfactant concentration. The plot will show two linear regions with different slopes. The concentration at the intersection of these lines is the CMC.[6]

Fluorescence Spectroscopy using a Hydrophobic Probe

This sensitive technique utilizes a fluorescent probe, such as pyrene, whose fluorescence characteristics are sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. As micelles form, pyrene partitions into the hydrophobic micellar core, experiencing a nonpolar environment. This change is reflected in its fluorescence spectrum.[7]

Methodology:

-

Probe and Solution Preparation: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone). Prepare a series of surfactant solutions in deionized water. Add a small, constant aliquot of the pyrene stock solution to each surfactant solution, ensuring the final pyrene concentration is very low (e.g., ~1 µM) to avoid excimer formation.[8]

-

Instrumentation: Use a fluorescence spectrophotometer.

-

Measurement: Excite the pyrene molecule at a specific wavelength (e.g., 334 nm) and record the emission spectrum. Pay close attention to the intensities of the first (I₁) and third (I₃) vibronic peaks in the pyrene emission spectrum.

-

Data Analysis: Plot the ratio of the intensities of the third and first peaks (I₃/I₁) against the logarithm of the surfactant concentration. A sigmoidal curve will be obtained. The CMC is determined from the inflection point of this curve, which represents the onset of micelle formation and the partitioning of pyrene into the nonpolar micellar core.[7][9]

Logical Relationships in CMC Determination

The choice of method for determining the CMC can depend on the nature of the surfactant and the available instrumentation. The following diagram illustrates the logical relationship between the surfactant type and the preferred experimental methods.

This guide provides a foundational understanding and practical protocols for researchers investigating the properties of this compound and related surfactants. The provided experimental details and comparative data will aid in the accurate and efficient determination of the critical micelle concentration, a parameter essential for the effective application of these molecules in various scientific and industrial fields.

References

- 1. mdpi.com [mdpi.com]

- 2. Aggregation of sodium 1-(n-alkyl)naphthalene-4-sulfonates in aqueous solution: micellization and microenvironment characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 6. scribd.com [scribd.com]

- 7. agilent.com [agilent.com]

- 8. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. usc.gal [usc.gal]

Methodological & Application

Application Notes and Protocols: Sec-Butylnaphthalenesulfonic Acid in Emulsion Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sec-butylnaphthalenesulfonic acid and its salts (e.g., sodium sec-butylnaphthalenesulfonate) as an anionic surfactant in emulsion polymerization. This document outlines its mechanism of action, key performance characteristics, and detailed protocols for its application in the synthesis of polymer latexes.

Introduction

This compound is an anionic surfactant characterized by a hydrophobic sec-butylnaphthalene group and a hydrophilic sulfonate group. This amphiphilic nature allows it to effectively reduce surface and interfacial tension, making it a valuable emulsifier for stabilizing monomer droplets in oil-in-water emulsions during polymerization. Its primary role is to facilitate the formation and stabilization of polymer particles, preventing their agglomeration and ensuring the production of a stable latex. Anionic surfactants like this compound are widely used in the synthesis of various polymers, including synthetic rubbers and latex paints.[1][2]

Mechanism of Action

In emulsion polymerization, this compound adsorbs at the oil-water interface, with its hydrophobic tail oriented towards the monomer (oil) phase and its hydrophilic head towards the aqueous phase.[1][3] This arrangement leads to the formation of micelles once the concentration of the surfactant exceeds its critical micelle concentration (CMC). These micelles encapsulate monomer molecules, providing nucleation sites for the polymerization reaction to begin.

As polymerization proceeds, the growing polymer particles are stabilized by a layer of the surfactant molecules. The negatively charged sulfonate groups create an electrostatic repulsion between the particles, preventing them from coalescing and leading to a stable polymer dispersion.[1]

Quantitative Data

For comparison, the CMC values for some common anionic surfactants are provided below.

| Surfactant | Chemical Formula | Molar Mass ( g/mol ) | CMC (mM) |

| Sodium Dodecyl Sulfate (SDS) | C₁₂H₂₅NaO₄S | 288.38 | 8.2 |

| Sodium Octyl Sulfate | C₈H₁₇NaO₄S | 232.26 | 130 |

| Sodium Tetradecyl Sulfate | C₁₄H₂₉NaO₄S | 316.44 | 2.1 |

| Sodium 1-(n-dodecyl)naphthalene-4-sulfonate | C₂₂H₃₁NaO₃S | 406.54 | 0.38 |

Note: The CMC is dependent on temperature and the presence of electrolytes.[5]

Experimental Protocols

The following protocols provide a general framework for utilizing this compound (or its sodium salt) in emulsion polymerization. Researchers should optimize concentrations and conditions for their specific monomer system and desired polymer properties.

Protocol 1: Emulsion Polymerization of Styrene-Butadiene Rubber (SBR)

This protocol is adapted from typical SBR synthesis procedures where alkyl naphthalene sulfonates are used as secondary stabilizers.[6][7]

Materials:

-

Styrene

-

1,3-Butadiene

-

Deionized water

-

Primary emulsifier (e.g., fatty acid soap)

-

This compound sodium salt (as secondary emulsifier)

-

Initiator (e.g., potassium persulfate)

-

Chain transfer agent (e.g., tert-dodecyl mercaptan)

-

Activator (if using a redox initiator system)

-

Shortstop agent

-

Antioxidant

Procedure:

-

Reactor Setup: Prepare a pressure-rated polymerization reactor equipped with a stirrer, temperature control system, and inlets for charging reactants.

-

Aqueous Phase Preparation: In the reactor, charge deionized water, the primary emulsifier, and this compound sodium salt. A typical concentration for the secondary emulsifier is in the range of 0.1 to 1.0 parts by weight per 100 parts of monomer.

-

Monomer Charging: Purge the reactor with nitrogen. Charge the styrene and 1,3-butadiene monomers.

-

Initiation: Add the chain transfer agent and then the initiator solution to start the polymerization. The reaction is typically carried out at a controlled temperature (e.g., 5-15 °C for cold SBR or 50-60 °C for hot SBR).

-

Polymerization: Monitor the reaction progress by measuring the solid content (conversion). The polymerization is typically run to a target conversion of 60-70%.

-

Termination: Once the target conversion is reached, add a shortstop agent to terminate the polymerization.

-

Post-Polymerization: Add an antioxidant to the latex to protect the polymer from degradation.

-

Monomer Recovery: Remove unreacted monomers through steam stripping.

-

Latex Characterization: Characterize the final latex for properties such as particle size, viscosity, and solid content.

Protocol 2: Emulsion Polymerization of Vinyl Acetate

This protocol outlines the use of this compound as the primary emulsifier for the polymerization of vinyl acetate.

Materials:

-

Vinyl acetate (inhibitor removed)

-

Deionized water

-

This compound sodium salt

-

Initiator (e.g., potassium persulfate)

-

Buffer (e.g., sodium bicarbonate)

Procedure:

-

Reactor Setup: Assemble a glass reactor with a mechanical stirrer, condenser, nitrogen inlet, and a temperature-controlled water bath.

-

Initial Charge: To the reactor, add deionized water, this compound sodium salt (typically 1-3% by weight based on monomer), and the buffer.

-

Nitrogen Purge: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.

-

Monomer Addition: While stirring, add a portion of the vinyl acetate monomer (e.g., 10-20%) to the reactor to form a seed latex.

-

Initiation: Heat the reactor to the desired polymerization temperature (e.g., 60-70 °C) and add the initiator solution to start the polymerization.

-

Monomer Feed: After the initial seed formation (indicated by a slight bluish tint), continuously feed the remaining vinyl acetate monomer into the reactor over a period of 2-4 hours.

-

Completion: After the monomer feed is complete, continue the reaction for another 1-2 hours to ensure high conversion.

-

Cooling and Characterization: Cool the reactor to room temperature and filter the resulting latex. Characterize the latex for solid content, particle size, and viscosity.

Visualizations

Emulsion Polymerization Workflow

Caption: General workflow for emulsion polymerization.

Surfactant Stabilization Mechanism

Caption: Role of surfactant in stabilizing monomer and polymer particles.

References

- 1. Sodium Dibutyl Naphthalene Sulfonate is used as an emulsifier in industrial applications – GREEN AGROCHEM [greenagrochem.com]

- 2. Sodium Dibutyl Naphthalene Sulfonate emulsifier | GREEN AGROCHEM-LIGNIN [ligninchina.com]

- 3. Butyl naphthalene-1-sulfonate,sodium | 25638-17-9 | Benchchem [benchchem.com]

- 4. Aggregation of sodium 1-(n-alkyl)naphthalene-4-sulfonates in aqueous solution: micellization and microenvironment characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 6. CN102585095A - Preparation method of emulsion-polymerized styrene butadiene rubber - Google Patents [patents.google.com]

- 7. US5583173A - Process for preparing styrene-butadiene rubber - Google Patents [patents.google.com]

Application Notes and Protocols: Sec-Butylnaphthalenesulfonic Acid as a Pigment Dispersing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sec-butylnaphthalenesulfonic acid is an anionic surfactant belonging to the class of alkylnaphthalene sulfonates. Its amphiphilic molecular structure, comprising a hydrophobic sec-butyl substituted naphthalene group and a hydrophilic sulfonate group, makes it an effective dispersing agent for organic and inorganic pigments in aqueous and non-aqueous systems. This document provides detailed application notes and experimental protocols for utilizing this compound to achieve optimal pigment dispersion.

Chemical Properties and Mechanism of Action

This compound functions by adsorbing onto the surface of pigment particles. The hydrophobic naphthalene core and sec-butyl group provide strong affinity for the pigment surface, while the hydrophilic sulfonate group extends into the surrounding medium.[1] This creates a barrier that prevents pigment particles from aggregating through two primary mechanisms:

-

Electrostatic Repulsion: The negatively charged sulfonate groups create a repulsive electrostatic field around each pigment particle, preventing them from approaching each other and flocculating.[1]

-

Steric Hindrance: The bulky sec-butylnaphthalene structure provides a physical barrier, further inhibiting close contact between pigment particles.

This dual mechanism leads to stable, finely dispersed pigment systems with improved color strength, gloss, and stability.

Applications in Pigment Dispersion

This compound is a versatile dispersing agent with applications in various industries:

-

Paints and Coatings: It is used to disperse a wide range of organic and inorganic pigments, leading to enhanced color development, improved gloss, and better storage stability of the final paint formulation.

-

Printing Inks: In the formulation of printing inks, it aids in achieving fine particle size distribution of pigments, which is crucial for print quality and color intensity.

-

Textile Dyeing: It can be employed as a dispersing and leveling agent in textile dyeing processes to ensure uniform color uptake.[1]

-

Pharmaceutical Formulations: In the context of drug development, it can be utilized in the formulation of pigmented coatings for tablets or in the preparation of stable dispersions for liquid dosage forms.

Quantitative Performance Data (Illustrative)

The following tables summarize the expected performance of this compound as a pigment dispersing agent. These are illustrative values based on the general performance of alkylnaphthalene sulfonates. Actual results may vary depending on the specific pigment, solvent system, and formulation.

Table 1: Effect of Dispersant Concentration on Pigment Particle Size

| Dispersant Concentration (% w/w on pigment) | Pigment Type | Initial Mean Particle Size (μm) | Final Mean Particle Size (μm) |

| 0.5 | Titanium Dioxide | 5.2 | 1.8 |

| 1.0 | Titanium Dioxide | 5.2 | 0.8 |

| 2.0 | Titanium Dioxide | 5.2 | 0.4 |

| 0.5 | Phthalocyanine Blue | 8.5 | 2.5 |

| 1.0 | Phthalocyanine Blue | 8.5 | 1.2 |

| 2.0 | Phthalocyanine Blue | 8.5 | 0.6 |

Table 2: Influence of Dispersant on Dispersion Viscosity

| Pigment | Pigment Loading (% w/w) | Dispersant Concentration (% w/w on pigment) | Viscosity without Dispersant (mPa·s) | Viscosity with Dispersant (mPa·s) |

| Carbon Black | 20 | 1.5 | 1500 | 450 |

| Iron Oxide Red | 30 | 1.0 | 2200 | 600 |

Table 3: Dispersion Stability Assessment

| Pigment Dispersion | Dispersant | Storage Condition | Sedimentation after 7 days (%) |

| Titanium Dioxide in Water | None | Room Temperature | 25 |

| Titanium Dioxide in Water | This compound (1.5%) | Room Temperature | < 2 |

| Phthalocyanine Blue in Glycol | None | 50°C | 18 |

| Phthalocyanine Blue in Glycol | This compound (2.0%) | 50°C | < 1 |

Experimental Protocols

The following protocols provide a framework for evaluating the effectiveness of this compound as a pigment dispersing agent.

Protocol for Preparation of a Pigment Dispersion

-

Premix Preparation:

-

In a suitable vessel, combine the liquid medium (e.g., water, solvent, or resin solution) and this compound.

-

Stir at low speed until the dispersant is completely dissolved.

-

-

Pigment Addition:

-